molecular formula C23H20F3N3O5 B15021436 3,4-Dimethoxy-N-({N'-[(E)-{5-[3-(trifluoromethyl)phenyl]furan-2-YL}methylidene]hydrazinecarbonyl}methyl)benzamide

3,4-Dimethoxy-N-({N'-[(E)-{5-[3-(trifluoromethyl)phenyl]furan-2-YL}methylidene]hydrazinecarbonyl}methyl)benzamide

Katalognummer: B15021436
Molekulargewicht: 475.4 g/mol
InChI-Schlüssel: QTBUJNLQMNRKTI-KVSWJAHQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4-Dimethoxy-N-({N’-[(E)-{5-[3-(trifluoromethyl)phenyl]furan-2-YL}methylidene]hydrazinecarbonyl}methyl)benzamide is a complex organic compound characterized by its unique structure, which includes methoxy groups, a trifluoromethylphenyl group, and a furan ring

Vorbereitungsmethoden

The synthesis of 3,4-Dimethoxy-N-({N’-[(E)-{5-[3-(trifluoromethyl)phenyl]furan-2-YL}methylidene]hydrazinecarbonyl}methyl)benzamide typically involves multiple steps. The synthetic route may include the following steps:

    Formation of the hydrazine derivative: This step involves the reaction of a hydrazine compound with an appropriate aldehyde or ketone to form the hydrazone intermediate.

    Introduction of the furan ring: The furan ring can be introduced through a cyclization reaction involving a suitable precursor.

    Attachment of the trifluoromethylphenyl group: This step may involve a coupling reaction, such as a Suzuki-Miyaura coupling, to attach the trifluoromethylphenyl group to the furan ring.

    Final assembly: The final step involves the coupling of the hydrazone intermediate with the furan derivative to form the target compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions.

Analyse Chemischer Reaktionen

3,4-Dimethoxy-N-({N’-[(E)-{5-[3-(trifluoromethyl)phenyl]furan-2-YL}methylidene]hydrazinecarbonyl}methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.

    Coupling reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

3,4-Dimethoxy-N-({N’-[(E)-{5-[3-(trifluoromethyl)phenyl]furan-2-YL}methylidene]hydrazinecarbonyl}methyl)benzamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block in organic synthesis, allowing the construction of more complex molecules.

    Biology: It may be used in biological studies to investigate its effects on cellular processes and pathways.

    Industry: It can be used in the development of new materials and chemical products, leveraging its unique chemical properties.

Wirkmechanismus

The mechanism of action of 3,4-Dimethoxy-N-({N’-[(E)-{5-[3-(trifluoromethyl)phenyl]furan-2-YL}methylidene]hydrazinecarbonyl}methyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Vergleich Mit ähnlichen Verbindungen

3,4-Dimethoxy-N-({N’-[(E)-{5-[3-(trifluoromethyl)phenyl]furan-2-YL}methylidene]hydrazinecarbonyl}methyl)benzamide can be compared with similar compounds, such as:

    N- [2- (3,4-Dimethoxy-phenyl)-ethyl]-3-phenyl-acrylamide: This compound shares structural similarities but differs in the presence of the acrylamide group.

    Pinacol boronic esters: These compounds are valuable building blocks in organic synthesis and share some functional group similarities.

Eigenschaften

Molekularformel

C23H20F3N3O5

Molekulargewicht

475.4 g/mol

IUPAC-Name

3,4-dimethoxy-N-[2-oxo-2-[(2E)-2-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]hydrazinyl]ethyl]benzamide

InChI

InChI=1S/C23H20F3N3O5/c1-32-19-8-6-15(11-20(19)33-2)22(31)27-13-21(30)29-28-12-17-7-9-18(34-17)14-4-3-5-16(10-14)23(24,25)26/h3-12H,13H2,1-2H3,(H,27,31)(H,29,30)/b28-12+

InChI-Schlüssel

QTBUJNLQMNRKTI-KVSWJAHQSA-N

Isomerische SMILES

COC1=C(C=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F)OC

Kanonische SMILES

COC1=C(C=C(C=C1)C(=O)NCC(=O)NN=CC2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.